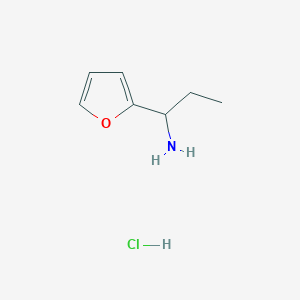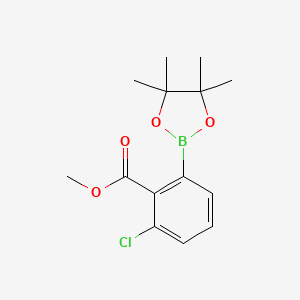
Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
説明
“Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” is a chemical compound that includes a boronic acid derivative . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of “Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” can be inferred from its components. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has the molecular formula C6H13BO2 and 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has the molecular formula C6H12ClO2P .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” are not available, related compounds have been used in various types of reactions. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate” can be inferred from its components. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C . 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has a boiling point of 81.5-82 °C/13 mmHg and a density of 1.149 g/mL at 25 °C .科学的研究の応用
Synthesis and Structural Analysis
Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate and its derivatives have been extensively studied for their synthesis, structural characterization, and properties. A notable research effort describes the synthesis of boric acid ester intermediates with benzene rings through a three-step substitution reaction. The compounds were structurally confirmed using Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray diffraction, revealing their molecular conformations and crystallographic details. Additionally, density functional theory (DFT) was employed to calculate molecular structures, which were consistent with X-ray diffraction results. This study not only elucidated the molecular and crystal structures but also investigated the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of these compounds (Huang et al., 2021).
Palladium-Catalyzed Borylation
Research on the palladium-catalyzed borylation of arylbromides to synthesize (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes has demonstrated an effective method utilizing 2,2′-bis(1,3,2-benzodioxaborole) and pinacol. This approach has shown particular effectiveness in the borylation of arylbromides with sulfonyl groups, offering a novel pathway for synthesizing these arenes (Takagi & Yamakawa, 2013).
Cytoprotection Against Oxidative Stress
A study focused on modifying aroylhydrazone prochelators for hydrolytic stability and enhanced cytoprotection against oxidative stress. The investigation involved boric acid ester derivatives with enhanced hydrolytic stability and improved efficiency in releasing chelators to sequester iron(III), thus inhibiting iron-catalyzed oxidative damage. This research holds potential implications for conditionally targeting iron sequestration in cells under oxidative stress, demonstrating the versatility and applicability of such compounds in biomedical contexts (Wang & Franz, 2018).
Synthesis and Application in Material Science
In material science, the synthesis and application of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes have been explored for various purposes, including the development of fluorescent probes for detecting hydrogen peroxide vapor. Such studies have demonstrated the potential of these compounds in creating sensitive, fast-responding probes for environmental and safety applications, highlighting the broad utility of methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate derivatives (Fu et al., 2016).
将来の方向性
特性
IUPAC Name |
methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)9-7-6-8-10(16)11(9)12(17)18-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMXBRZEDJLNNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



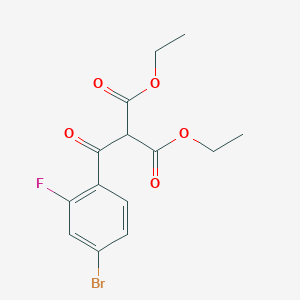

![4-[3-(2-Methoxyethoxy)azetidin-1-yl]-3-methylaniline](/img/structure/B1473246.png)
![2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1473251.png)

![2,6-Diazaspiro[3.4]octan-7-one oxalate](/img/structure/B1473254.png)
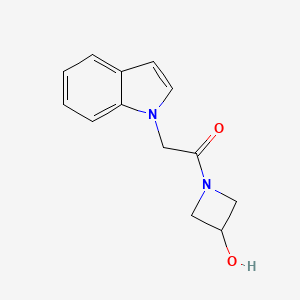
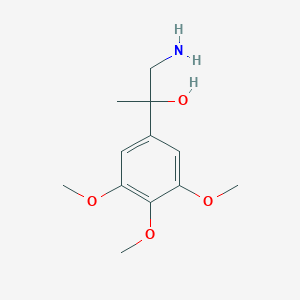
![6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1473259.png)
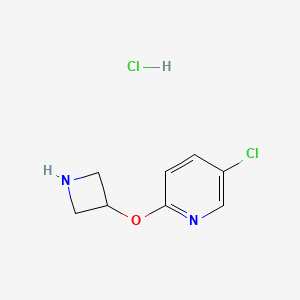
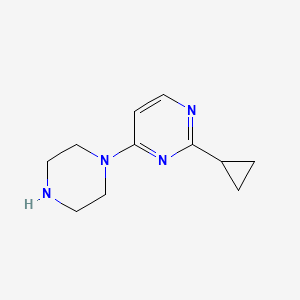
![2-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1473263.png)
![4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473264.png)
